molecular formula C28H32N4O7 B6521839 methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-25-8

methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521839
CAS No.: 896371-25-8
M. Wt: 536.6 g/mol
InChI Key: WGDFZOIOILCAMG-UHFFFAOYSA-N
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Description

Methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H32N4O7 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 536.22709937 g/mol and the complexity rating of the compound is 908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. The structure incorporates a benzodioxole moiety, which has been associated with various biological activities including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyDetails
Molecular Formula C₃₁H₃₃N₅O₇
Molecular Weight 579.63 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance:

  • In a study evaluating various benzodioxole derivatives, it was found that certain compounds showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The effectiveness was often linked to the presence of specific functional groups that enhance interaction with biological targets .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

  • A study focused on COX enzyme inhibition demonstrated that benzodioxole derivatives could effectively inhibit COX1 and COX2 enzymes. The synthesized compounds exhibited IC50 values ranging from 0.725 µM to 27.06 µM against COX1, indicating promising anti-inflammatory activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors to modulate signaling pathways related to cancer cell proliferation and apoptosis.

Study on Benzodioxole Derivatives

In a recent investigation into benzodioxole-containing compounds:

  • Researchers synthesized a series of derivatives and tested their biological activity against COX enzymes and various cancer cell lines. The results indicated that modifications in the side chains significantly influenced both enzyme inhibition and cytotoxicity .

Comparative Analysis with Other Compounds

A comparative study highlighted that the synthesized benzodioxole compounds had better selectivity for COX2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen . This suggests a potential for developing new anti-inflammatory medications with fewer side effects.

Properties

IUPAC Name

methyl 3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O7/c1-37-27(35)20-7-8-21-22(16-20)29-28(36)32(26(21)34)10-4-2-3-5-25(33)31-13-11-30(12-14-31)17-19-6-9-23-24(15-19)39-18-38-23/h6-9,15-16H,2-5,10-14,17-18H2,1H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDFZOIOILCAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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